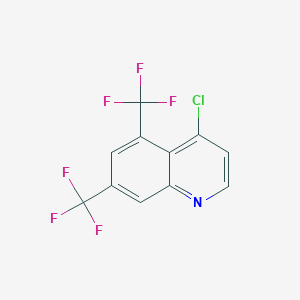

5,7-Bis(trifluoromethyl)-4-chloroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5,7-bis(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4ClF6N/c12-7-1-2-19-8-4-5(10(13,14)15)3-6(9(7)8)11(16,17)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJHEORCKLWJPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=C(C2=C1Cl)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371156 | |

| Record name | 5,7-Bis(trifluoromethyl)-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234450-34-1 | |

| Record name | 4-Chloro-5,7-bis(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=234450-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Bis(trifluoromethyl)-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,7-bis(trifluoromethyl)-4-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 5,7-bis(trifluoromethyl)-4-chloroquinoline, a key intermediate in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of a 4-hydroxyquinoline precursor via the Gould-Jacobs reaction, followed by a chlorination step. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate its replication and understanding in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The initial step involves the construction of the quinoline core to yield 4-hydroxy-5,7-bis(trifluoromethyl)quinoline. This is accomplished using the Gould-Jacobs reaction, which involves the condensation of 3,5-bis(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization.[1] The subsequent step is the conversion of the 4-hydroxy group to a chloro group using a suitable chlorinating agent, typically phosphorus oxychloride (POCl₃).[2]

References

An In-depth Technical Guide to 5,7-bis(trifluoromethyl)-4-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 5,7-bis(trifluoromethyl)-4-chloroquinoline. Due to the limited availability of specific experimental data for this compound, this guide incorporates information from structurally related molecules and established principles of quinoline chemistry to offer a thorough and practical resource.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological activity. While some experimental data is available from commercial suppliers, key parameters such as melting point, boiling point, and solubility have not been extensively reported in the public domain.

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | This compound | 4-Chloro-7-(trifluoromethyl)quinoline (Analog) |

| Molecular Formula | C₁₁H₄ClF₆N | C₁₀H₅ClF₃N |

| Molecular Weight | 299.60 g/mol [1] | 231.60 g/mol |

| Appearance | White to off-white crystalline powder | Not specified |

| Melting Point | Data not available | 69-71 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Chloroform: 25 mg/mL |

| pKa (Predicted) | ~1.5 (due to the electron-withdrawing effects of trifluoromethyl groups) | Data not available |

| LogP (Predicted) | ~4.5 (indicating high lipophilicity) | Data not available |

| Purity | Typically ≥97%[1] | Typically ≥98% |

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for the preparation of 4-chloroquinolines. A plausible and commonly employed route involves the cyclization of a substituted aniline followed by chlorination.

Experimental Protocol: Synthesis of 4-Chloroquinolines

This protocol is adapted from a general method for the synthesis of 4-chloroquinolines from β-anilinopropionic acids[2].

Step 1: Synthesis of β-(3,5-bis(trifluoromethyl)anilino)propanoic acid

-

In a round-bottom flask, dissolve 3,5-bis(trifluoromethyl)aniline in a suitable solvent such as ethanol.

-

Add acrylic acid to the solution.

-

The mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization to yield β-(3,5-bis(trifluoromethyl)anilino)propanoic acid.

Step 2: Cyclization and Chlorination to form this compound

-

Suspend the β-(3,5-bis(trifluoromethyl)anilino)propanoic acid in phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux with stirring for several hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate to neutralize any remaining acid.

-

The crude product is dried and can be further purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford pure this compound.

References

5,7-bis(Trifluoromethyl)-4-chloroquinoline: A Technical Overview for Drug Discovery Professionals

CAS Number: 234450-34-1

Molecular Formula: C₁₁H₄ClF₆N

Molecular Weight: 299.60 g/mol [1]

This technical guide provides a comprehensive overview of 5,7-bis(trifluoromethyl)-4-chloroquinoline, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering insights into its synthesis, potential biological activities, and physicochemical properties.

Structural and Physicochemical Properties

This compound belongs to the quinoline class of compounds, which are known for their broad range of biological activities.[2][3][4] The presence of two trifluoromethyl (CF₃) groups at positions 5 and 7, and a chlorine atom at position 4, significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents.[5] The trifluoromethyl groups are known to enhance the biological activity of many compounds.[5]

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 234450-34-1[1][6] |

| Molecular Formula | C₁₁H₄ClF₆N[1][6] |

| Molecular Weight | 299.60 g/mol [1][6] |

| Appearance | Off-white to yellow powder/crystals[1] |

| Purity | Typically ≥97%[1][6] |

Synthesis and Reactivity

A potential synthetic pathway is outlined in the diagram below.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: General Procedure for the Chlorination of 4-Hydroxyquinolines

This protocol is a generalized procedure based on the common laboratory practice for the conversion of 4-hydroxyquinolines to 4-chloroquinolines and should be adapted and optimized for the specific substrate.

Materials:

-

5,7-bis(trifluoromethyl)quinolin-4-ol (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq)

-

Inert solvent (optional, e.g., toluene, N,N-dimethylformamide)

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate or dichloromethane for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend or dissolve 5,7-bis(trifluoromethyl)quinolin-4-ol in phosphorus oxychloride.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Potential Biological Activities and Applications in Drug Development

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[2][3][7] The introduction of trifluoromethyl groups can significantly enhance the therapeutic potential of these compounds by increasing their metabolic stability, lipophilicity, and binding affinity to biological targets.

While specific biological data for this compound is not extensively reported in the public domain, its structural features suggest potential applications in several therapeutic areas:

-

Antimalarial Agents: The 4-chloroquinoline core is a key structural motif in several antimalarial drugs, such as chloroquine and amodiaquine. The chlorine atom at the 4-position is crucial for the activity of these compounds, as it facilitates their accumulation in the acidic food vacuole of the malaria parasite. The trifluoromethyl groups may modulate the drug's activity and resistance profile.

-

Anticancer Agents: Many quinoline derivatives have been investigated as potential anticancer agents, targeting various cellular pathways involved in cancer progression. The trifluoromethyl groups can enhance the cytotoxic activity of these compounds.

-

Kinase Inhibitors: The quinoline scaffold is present in several approved kinase inhibitors used in cancer therapy. The this compound core could serve as a starting point for the development of novel kinase inhibitors.

The logical workflow for the utilization of this compound in a drug discovery program is illustrated below.

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a promising building block for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high potential for biological activity, particularly in the fields of antimalarial and anticancer drug discovery. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 5,7-bis(trifluoromethyl)-4-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 5,7-bis(trifluoromethyl)-4-chloroquinoline, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of public domain spectral data for this specific molecule, this document presents a representative dataset derived from analogous structures and predictive models. It also outlines the standard experimental protocols for acquiring such data.

Molecular Structure

Systematic Name: 4-chloro-5,7-bis(trifluoromethyl)quinoline Molecular Formula: C₁₁H₄ClF₆N Molecular Weight: 311.60 g/mol CAS Number: 349-57-5

Representative Spectral Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.95 | d | 4.5 | 1H | H-2 |

| 8.20 | s | - | 1H | H-6 |

| 7.85 | s | - | 1H | H-8 |

| 7.60 | d | 4.5 | 1H | H-3 |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Description |

|---|---|

| 152.1 | C-2 |

| 150.5 | C-4 |

| 148.9 | C-8a |

| 133.0 (q, J ≈ 35 Hz) | C-5 |

| 129.5 (q, J ≈ 34 Hz) | C-7 |

| 125.4 | C-6 |

| 124.0 (q, J ≈ 273 Hz) | CF₃ at C-5 |

| 122.8 (q, J ≈ 273 Hz) | CF₃ at C-7 |

| 122.1 | C-3 |

| 121.8 | C-4a |

| 118.9 | C-8 |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| -62.5 | s | CF₃ at C-5 |

| -63.0 | s | CF₃ at C-7 |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Weak | C-H stretch (aromatic) |

| 1600, 1570, 1480 | Medium-Strong | C=C and C=N stretching (quinoline ring) |

| 1350-1100 | Very Strong | C-F stretching (trifluoromethyl groups) |

| 850-750 | Strong | C-Cl stretching |

| 880-820 | Medium | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 311/313 | 100/33 | [M]⁺ / [M+2]⁺ (isotopic pattern for 1 Cl) |

| 276 | 80 | [M-Cl]⁺ |

| 242 | 45 | [M-CF₃]⁺ |

| 207 | 60 | [M-Cl-CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire spectra at 298 K.

-

Set the spectral width to 16 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1.0 second.

-

Collect 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire spectra at 298 K.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to 240 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2.0 seconds.

-

Collect 1024 scans.

-

-

¹⁹F NMR Acquisition:

-

Acquire spectra at 298 K.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to -50 to -70 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1.0 second.

-

Collect 64 scans.

-

-

Data Processing: Process all spectra using appropriate software. Apply an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C and ¹⁹F spectra before Fourier transformation. Phase and baseline correct all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm) and the ¹⁹F spectrum to an external standard such as CFCl₃ (0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument's software.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 0.1 mg) in 1 mL of a suitable volatile solvent such as methanol or dichloromethane.

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC) or a direct insertion probe.

-

Data Acquisition:

-

For GC-MS: Inject 1 µL of the sample solution into the GC. Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the elution of the compound. The mass spectrometer should be set to scan a mass range of m/z 50-500.

-

For Direct Insertion Probe: Place a small amount of the sample on the probe, insert it into the ion source, and gradually heat it until the compound volatilizes.

-

Set the ionization energy to 70 eV.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one chlorine atom.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound.

Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.

Commercial Availability and Technical Guide for 5,7-bis(trifluoromethyl)-4-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-bis(trifluoromethyl)-4-chloroquinoline is a halogenated and trifluoromethylated quinoline derivative. The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the commercial availability of this compound, along with a plausible synthetic route and potential research applications based on the chemistry of related compounds.

Commercial Availability

This compound is available from several commercial chemical suppliers. Researchers can procure this compound for laboratory and research purposes. The following table summarizes the key information from various suppliers.

| Supplier | CAS Number | Molecular Formula | Formula Weight | Purity |

| Various Suppliers | 234450-34-1 | C₁₁H₄ClF₆N | 299.60 g/mol | Typically ≥97% |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as DMSO and DMF |

| Storage | Store at room temperature in a dry, well-ventilated place |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, based on established quinoline synthesis methodologies, a plausible synthetic route can be proposed. The Vilsmeier-Haack reaction provides a viable pathway for the construction of the chloroquinoline core from an appropriately substituted acetanilide.

Proposed Synthetic Pathway

A potential synthetic route to this compound is outlined below. This pathway begins with the readily available starting material, 3,5-bis(trifluoromethyl)aniline.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis. These should be adapted and optimized for the specific substrate.

Step 1: Synthesis of 3,5-bis(trifluoromethyl)acetanilide

This step involves the acylation of 3,5-bis(trifluoromethyl)aniline with acetic anhydride.

-

Materials:

-

3,5-bis(trifluoromethyl)aniline

-

Acetic anhydride

-

Suitable solvent (e.g., dichloromethane or neat)

-

Aqueous workup reagents (e.g., sodium bicarbonate solution)

-

-

Procedure:

-

Dissolve 3,5-bis(trifluoromethyl)aniline in the chosen solvent.

-

Slowly add acetic anhydride to the solution at room temperature.

-

Stir the reaction mixture for a specified time until the starting material is consumed (monitor by TLC).

-

Perform an aqueous workup to remove excess acetic anhydride and acetic acid.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Vilsmeier-Haack Cyclization to form this compound

The Vilsmeier-Haack reaction is a powerful method for the one-pot formylation and cyclization of activated aromatic compounds to form halogenated heterocycles.[1][2][3][4]

-

Materials:

-

3,5-bis(trifluoromethyl)acetanilide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Aqueous base (e.g., sodium acetate or sodium hydroxide)

-

-

Procedure:

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide to form the Vilsmeier reagent.

-

To this reagent, add 3,5-bis(trifluoromethyl)acetanilide portion-wise, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 80-90 °C) for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a suitable base to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Potential Applications in Research and Drug Discovery

The 4-chloroquinoline scaffold is a versatile starting material for the synthesis of a wide range of derivatives, primarily through nucleophilic aromatic substitution at the 4-position. The high reactivity of the C4-chloro group allows for the introduction of various functionalities, including amines, alcohols, and thiols.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the quinoline nitrogen and the two trifluoromethyl groups is expected to activate the 4-position towards nucleophilic attack.

Caption: General scheme for nucleophilic aromatic substitution.

This reactivity can be exploited to synthesize libraries of compounds for screening in various biological assays. For instance, the synthesis of 4-aminoquinoline derivatives is a common strategy in the development of antimalarial agents.[5]

Palladium-Catalyzed Cross-Coupling Reactions

While the 4-chloro position is highly reactive towards nucleophilic substitution, it can also potentially participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This would allow for the introduction of aryl or alkyl groups at the 4-position, further expanding the chemical diversity of accessible derivatives.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

An In-Depth Technical Guide to 5,7-bis(trifluoromethyl)-4-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and synthetic methodologies related to 5,7-bis(trifluoromethyl)-4-chloroquinoline. This compound serves as a key intermediate in the synthesis of various biologically active molecules. This document is intended to equip researchers and drug development professionals with the necessary information for its safe and effective use in a laboratory setting.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following information is compiled from various Safety Data Sheets (SDS).

1.1. Hazard Identification

While some suppliers classify this compound as not a hazardous substance or mixture, it is recommended to handle it with the care due to an irritant. Potential hazards include:

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Inhalation: May cause respiratory irritation.

1.2. First Aid Measures

In case of exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Skin Contact | Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

1.3. Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is recommended:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator when ventilation is inadequate.

1.4. Handling and Storage

| Parameter | Recommendation |

| Handling | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Storage at room temperature is generally acceptable.[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 234450-34-1 |

| Molecular Formula | C₁₁H₄ClF₆N |

| Molecular Weight | 299.60 g/mol |

| Purity | Typically ≥97% |

Experimental Protocols

3.1. General Synthesis of a 4-Chloroquinoline Derivative

The synthesis of a 4-chloroquinoline derivative typically involves a cyclization reaction to form the quinoline core, followed by chlorination. A common method is the Gould-Jacobs reaction.

Step 1: Condensation

-

Reactants: A substituted aniline (e.g., 3,5-bis(trifluoromethyl)aniline) and diethyl (ethoxymethylene)malonate.

-

Procedure: The aniline and diethyl (ethoxymethylene)malonate are typically heated together, often without a solvent, to form the enamine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Thermal Cyclization

-

Procedure: The intermediate from Step 1 is heated at a high temperature (e.g., ~250 °C) in a high-boiling point solvent such as Dowtherm A. This promotes the cyclization to form the 4-hydroxyquinoline derivative. The product often precipitates upon cooling and can be collected by filtration.

Step 3: Chlorination

-

Reactant: The 4-hydroxyquinoline derivative.

-

Reagent: Phosphorus oxychloride (POCl₃) is a common chlorinating agent.

-

Procedure: The 4-hydroxyquinoline is heated with an excess of POCl₃. After the reaction is complete, the excess POCl₃ is carefully quenched, typically by pouring the reaction mixture onto crushed ice. The 4-chloroquinoline product can then be isolated by filtration and purified.

3.2. General Protocol for Nucleophilic Substitution (e.g., Suzuki Coupling)

The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic substitution, making it a valuable handle for further functionalization, such as in Suzuki coupling reactions.

-

Reactants: 4-chloro-5,7-bis(trifluoromethyl)quinoline, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).

-

Solvent: A degassed solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 4-chloro-5,7-bis(trifluoromethyl)quinoline, the boronic acid derivative, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture with stirring for a period determined by reaction monitoring (e.g., TLC or LC-MS).

-

Upon completion, the reaction is cooled, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is then purified, typically by column chromatography.

-

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the detailed biological activities and associated signaling pathways for this compound itself. Research on quinoline derivatives is extensive, with many compounds exhibiting a wide range of biological effects, including anticancer and antimalarial properties.[2][3][4] However, it is crucial to note that the specific biological function is highly dependent on the substitution pattern of the quinoline core.

For instance, various substituted quinolines have been investigated as inhibitors of protein kinases, such as EGFR and HER-2, which are key components of signaling pathways that regulate cell proliferation, survival, and differentiation. Inhibition of these pathways is a common strategy in cancer therapy. A simplified, hypothetical signaling pathway that is often targeted by quinoline-based inhibitors is depicted below.

It is important to emphasize that the following diagram represents a general signaling pathway that may be targeted by other quinoline derivatives and is not based on specific experimental data for this compound.

Caption: A generalized representation of the EGFR/HER-2 signaling pathway, a common target for quinoline-based inhibitors.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of novel compounds with potential therapeutic applications. While detailed biological data for this specific molecule is limited, its structural features suggest it is a promising scaffold for the development of new kinase inhibitors and other targeted therapies. Researchers working with this compound should adhere to strict safety protocols and can utilize the generalized synthetic methodologies provided as a starting point for their investigations. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

The Enhanced Reactivity of the C4-Chloro Group in 5,7-bis(Trifluoromethyl)-4-chloroquinoline: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of key synthons is paramount. This in-depth technical guide explores the reactivity of the C4-chloro group in 5,7-bis(trifluoromethyl)-4-chloroquinoline, a pivotal intermediate in the synthesis of biologically active molecules. The strategic placement of two powerful electron-withdrawing trifluoromethyl groups at the C5 and C7 positions dramatically enhances the susceptibility of the C4-position to nucleophilic aromatic substitution (SNAr), making this scaffold a valuable building block in medicinal chemistry.

The quinoline core is a well-established privileged structure in pharmacology, forming the basis for a wide array of therapeutic agents.[1] Modifications at the C4-position are particularly crucial for biological activity.[2] The inherent electron-withdrawing nature of the quinoline nitrogen atom already predisposes the C4-position to nucleophilic attack. This effect is significantly amplified by the presence of the two trifluoromethyl substituents, which further delocalize the electron density of the aromatic system, thereby stabilizing the Meisenheimer intermediate formed during SNAr and accelerating the reaction rate.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway

The dominant reaction pathway for the functionalization of this compound is nucleophilic aromatic substitution. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient C4 carbon, leading to the displacement of the chloride leaving group. A variety of nucleophiles, including amines, anilines, and other heteroatom nucleophiles, can be employed to introduce diverse functionalities at this position.

The general workflow for these reactions can be visualized as follows:

Quantitative Data on Nucleophilic Substitution

| Nucleophile | Reaction Conditions | Expected Yield | Reference/Analogy |

| Substituted Anilines | EtOH, reflux, 2-6 h | Good to Excellent | [1] |

| Aliphatic Amines | Neat or in a polar aprotic solvent (e.g., DMF, NMP), 80-120 °C, 4-12 h | Good to Excellent | General knowledge of SNAr |

| Piperazines | EtOH or other polar solvents, reflux, 4-8 h | Good to Excellent | [1] |

Experimental Protocols

The following protocols are based on established procedures for the synthesis of related 4-aminoquinoline derivatives and are expected to be highly applicable to this compound.[1][3]

Protocol 1: General Procedure for the Reaction with Anilines (Conventional Heating)

This protocol describes a standard method for the nucleophilic aromatic substitution of this compound with a substituted aniline under conventional heating.

Materials:

-

This compound (1.0 equiv)

-

Substituted aniline (1.1-1.2 equiv)

-

Ethanol (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for work-up and filtration

Procedure:

-

To a round-bottom flask, add this compound and the substituted aniline.

-

Add anhydrous ethanol to dissolve the reactants.

-

Heat the mixture to reflux with stirring for 2-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate out of the solution. Collect the solid by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

Protocol 2: General Procedure for Microwave-Assisted Synthesis with Aliphatic Amines

Microwave-assisted synthesis offers a rapid and often higher-yielding alternative to conventional heating for the synthesis of 4-aminoquinolines.

Materials:

-

This compound (1.0 equiv)

-

Aliphatic amine (1.2-1.5 equiv)

-

Polar aprotic solvent (e.g., DMF, NMP, or neat)

-

Microwave vial with a snap cap

-

Microwave reactor

-

Magnetic stirrer

Procedure:

-

In a microwave vial, combine this compound and the aliphatic amine.

-

If not running neat, add a suitable polar aprotic solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Signaling Pathways of Interest for 4-Aminoquinoline Derivatives

Derivatives of 4-aminoquinolines are of significant interest in drug discovery, particularly as kinase inhibitors. For instance, many 4-anilinoquinolines target the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and c-Met, which are implicated in various cancers. The general mechanism involves blocking the autophosphorylation of the kinase, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.

References

Navigating the Solubility of 5,7-bis(trifluoromethyl)-4-chloroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 5,7-bis(trifluoromethyl)-4-chloroquinoline. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document leverages data from structurally analogous quinoline derivatives to project its likely solubility behavior in common organic solvents. Furthermore, a detailed, generalized experimental protocol for determining the thermodynamic solubility of quinoline compounds is provided to empower researchers to generate precise data in their own laboratory settings.

Projected Solubility Profile

The molecular structure of this compound, characterized by a hydrophobic quinoline core and lipophilic trifluoromethyl and chloro substituents, suggests poor aqueous solubility and favorable solubility in various organic solvents.[1] The quinoline ring system itself is predominantly hydrophobic.[1] Generally, quinoline derivatives exhibit good solubility in organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).[2]

To provide a more concrete, albeit comparative, reference, the following table summarizes the available quantitative solubility data for 4,7-dichloroquinoline, a structurally related compound. These data points can serve as a valuable proxy for estimating the solubility of this compound, although empirical verification is strongly recommended.

| Solvent | Temperature (°C) | Solubility of 4,7-Dichloroquinoline (mol·L⁻¹) |

| Water | 25.2 | 0.0006 |

| Ethanol | 25.2 | 0.048 |

| Tetrahydrofuran | 25.2 | 0.301 |

| Acetone | 25.2 | 0.123 |

| Acetonitrile | 25.2 | 0.098 |

Note: This data is for 4,7-dichloroquinoline and is intended to provide an estimate for the solubility of this compound. Actual solubility may vary.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the thermodynamic (equilibrium) solubility of a solid organic compound like this compound in an organic solvent.[2]

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (e.g., DMSO, ethanol, dichloromethane, etc.)

-

Thermostatic shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached equilibrium. The exact time may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of the dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is necessary for accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of the compound in the chosen solvent at the specified temperature based on the measured concentration and the dilution factor.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

A thorough review of the existing scientific literature did not reveal any established signaling pathways or complex experimental workflows directly involving this compound that would necessitate a detailed diagrammatic representation at this time. Research into the biological activity of this specific compound is ongoing, and future studies may elucidate its interactions with cellular pathways.

References

A Theoretical Exploration of the Electronic Properties of 5,7-bis(trifluoromethyl)-4-chloroquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic properties of 5,7-bis(trifluoromethyl)-4-chloroquinoline. In the absence of direct experimental or computational studies on this specific molecule, this paper establishes a robust theoretical framework based on established quantum chemical methods and data from analogous substituted quinolines. The document outlines the anticipated electronic characteristics, including frontier molecular orbital energies, molecular electrostatic potential, and charge distribution, which are critical for understanding its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. Detailed computational methodologies are presented to guide future in-silico studies. All quantitative data from related compounds are summarized for comparative analysis, and key conceptual workflows are visualized to enhance understanding.

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. The introduction of electron-withdrawing groups, such as halogens and trifluoromethyl moieties, can significantly modulate the electronic landscape of the quinoline ring, thereby influencing its pharmacokinetic and pharmacodynamic profiles. The subject of this guide, this compound, is a unique molecule featuring strong electron-withdrawing substituents at key positions. Understanding the electronic properties of this compound is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics and functional materials.

This guide will delve into the theoretical underpinnings of the electronic structure of this compound, leveraging computational chemistry principles to predict its key electronic parameters.

Theoretical Background and Computational Methodologies

The electronic properties of organic molecules are governed by the distribution of electrons within their molecular orbitals. Theoretical and computational chemistry provide powerful tools to model and predict these properties.[1][2]

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular method for electronic structure calculations due to its balance of accuracy and computational cost.[3][4] The choice of functional and basis set is crucial for obtaining reliable results. For quinoline derivatives, hybrid functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-311++G(d,p) to provide a good description of the electronic structure.[3][5]

Key Electronic Properties

Several key parameters are calculated to characterize the electronic properties of a molecule:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO energy is related to the ability to donate an electron, while the LUMO energy is related to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[1]

-

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule. It is used to predict the sites of electrophilic and nucleophilic attack and to understand intermolecular interactions.[6]

-

Mulliken Atomic Charges: This analysis provides the charge distribution over the individual atoms in a molecule, offering insights into the local electronic environment.

Experimental Protocols: Computational Details

While no specific experimental data for this compound is available, a standard computational protocol for its theoretical study would involve the following steps:

-

Geometry Optimization: The molecular geometry of this compound would be optimized using a DFT method, for instance, the B3LYP functional with the 6-311++G(d,p) basis set, to find the lowest energy conformation.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations would be performed. The absence of imaginary frequencies would confirm a stable structure.

-

Electronic Property Calculations: Using the optimized geometry, single-point energy calculations would be performed to determine the electronic properties, including HOMO and LUMO energies, the MEP surface, and Mulliken atomic charges.

-

Solvation Effects: To simulate a more realistic environment, calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Predicted Electronic Properties of this compound

Based on the known electronic effects of the chloro and trifluoromethyl substituents on aromatic rings, the following properties can be predicted for this compound:

-

Electron Density Distribution: The chlorine atom at position 4 and the two trifluoromethyl groups at positions 5 and 7 are strong electron-withdrawing groups.[7][8] This will lead to a significant polarization of the quinoline ring, with a general decrease in electron density on the carbocyclic ring and a more complex effect on the heterocyclic ring. The nitrogen atom, being highly electronegative, will also contribute to this polarization.

-

Frontier Molecular Orbitals: The strong electron-withdrawing nature of the substituents is expected to lower the energies of both the HOMO and LUMO. This would result in a relatively large HOMO-LUMO gap, suggesting high chemical stability.

-

Molecular Electrostatic Potential: The MEP surface is predicted to show a region of negative potential around the nitrogen atom, making it a likely site for electrophilic attack or hydrogen bonding. The regions around the trifluoromethyl groups and the chlorine atom are expected to have a more positive potential due to their electron-withdrawing nature.

Quantitative Data from Analogous Compounds

To provide a quantitative context for the predicted electronic properties, the following tables summarize calculated data for quinoline and related substituted derivatives from the literature.

Table 1: Calculated Electronic Properties of Quinoline and a Chloroquinoline Derivative.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Quinoline | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | 2.004 |

| 6-Chloroquinoline | DFT/B3LYP/6-311++G(d,p) | -6.912 | -1.987 | 4.925 | 1.345 |

Table 2: Predicted Impact of Substituents on the Electronic Properties of the Quinoline Ring.

| Substituent | Position | Effect on Ring Electron Density | Impact on HOMO/LUMO Energies |

| -Cl | 4 | Electron-withdrawing (inductive) | Lowers both HOMO and LUMO |

| -CF₃ | 5, 7 | Strongly electron-withdrawing (inductive and resonance) | Significantly lowers both HOMO and LUMO |

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical study of the electronic properties of a substituted quinoline.

Caption: A flowchart of the computational methodology.

Predicted Electron Density Perturbation

This diagram illustrates the predicted inductive effects of the electron-withdrawing substituents on the quinoline ring.

Caption: Inductive effects of substituents.

Note: The quinoline structure in the DOT script is a placeholder and would be replaced with an actual image in a final document.

Conclusion

While direct experimental data on this compound remains elusive in the surveyed literature, a robust theoretical framework allows for the prediction of its key electronic properties. The presence of a chlorine atom and two trifluoromethyl groups is expected to render the quinoline ring electron-deficient, leading to lowered HOMO and LUMO energy levels and a distinct molecular electrostatic potential profile. These predicted properties suggest a molecule with high chemical stability and specific sites for potential intermolecular interactions. The computational methodologies and comparative data presented in this guide provide a solid foundation for future in-silico and experimental investigations into this promising, yet understudied, molecule. Such studies will be invaluable for unlocking its potential in drug discovery and materials science.

References

- 1. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. International Journal of Chemistry and Technology » Submission » Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Structural Elucidation, Hirshfeld Surface, FMO, Molecular Electrostatic Potential (MEP) and Fukui Function Analyses of a Quinoline Based Schiff Base Compound | Semantic Scholar [semanticscholar.org]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

historical synthesis methods for bis(trifluoromethyl)quinolines

An In-depth Technical Guide to the Historical Synthesis of Bis(trifluoromethyl)quinolines

Introduction

Quinolines substituted with trifluoromethyl (CF₃) groups represent a cornerstone in medicinal chemistry and materials science. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the pharmacological and material characteristics of the parent quinoline scaffold. Bis(trifluoromethyl)quinolines, in particular, are key intermediates and target molecules in the development of pharmaceuticals, including antimalarial and anticancer agents, as well as functional materials. This technical guide provides a comprehensive overview of the core historical methods employed for the synthesis of these vital compounds, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to serve as a resource for researchers, scientists, and professionals in drug development.

Core Historical Synthesis Methods

The construction of the quinoline ring system has been a subject of extensive research for over a century. Several classical name reactions provide the foundation for synthesizing substituted quinolines, which have been adapted for the inclusion of trifluoromethyl groups.

The Combes Quinoline Synthesis (1888)

The Combes synthesis is a robust, acid-catalyzed reaction that condenses an aniline with a β-diketone to form a substituted quinoline.[1][2] This method is particularly effective for preparing 2,4-substituted quinolines. When trifluoromethylated β-diketones are used, this reaction provides a direct route to quinolines bearing CF₃ groups at the 2- and 4-positions.

The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration to yield the final quinoline product.[3] The choice of acid catalyst, often concentrated sulfuric acid or polyphosphoric acid (PPA), is critical for driving the cyclization step.[3][4]

Experimental Protocol: Synthesis of 2,4-bis(trifluoromethyl)quinolines

This protocol is adapted from methodologies utilizing Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) as the acid catalyst and cyclization agent.[5]

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted aniline (1.0 eq) and 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (1.1 eq).

-

Solvent Addition: Add a sufficient volume of Eaton's reagent to ensure the mixture is stirrable.

-

Heating: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the product precipitates.

-

Isolation: Collect the crude product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol or hexane.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data for Combes Synthesis

| Reactant 1 (Aniline) | Reactant 2 (β-Diketone) | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | Ref. |

| Substituted Anilines | 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione | Eaton's Reagent | 80-100 | 2-6 | 2,4-bis(trifluoromethyl)quinolines | Moderate to Good | [5] |

| Chloro/Fluoroanilines | Trifluoromethyl-β-diketones | PPA/Ethanol | Reflux | N/A | 4-CF₃-quinolines (major) | N/A | [3] |

| Methoxy-substituted anilines | Trifluoromethyl-β-diketones | PPA/Ethanol | Reflux | N/A | 2-CF₃-quinolines (major) | N/A | [3] |

The Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction provides a versatile pathway to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones), starting from an aniline and diethyl ethoxymethylenemalonate (or a similar malonic ester derivative).[6] This multi-step process involves an initial condensation, followed by a thermal cyclization and subsequent saponification and decarboxylation to yield the quinoline core. This method is instrumental in synthesizing quinolines with substituents at various positions, dictated by the starting aniline.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

This protocol details the initial steps of a multi-step synthesis to produce a key quinoline intermediate.[7]

-

Condensation: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq). Heat the mixture to 125 °C for 1-2 hours. Ethanol, a byproduct, will distill from the reaction mixture.

-

Cyclization Setup: In a separate, larger flask equipped with a reflux condenser, heat a high-boiling solvent such as Dowtherm A or diphenyl ether to 250 °C.

-

Thermal Cyclization: Slowly and carefully add the pre-formed anilidomethylenemalonate intermediate from step 1 to the hot Dowtherm A. Maintain the temperature and monitor the reaction by TLC.

-

Isolation: After the reaction is complete, allow the mixture to cool. The product will often precipitate from the solvent upon cooling. Collect the solid by vacuum filtration, wash with a suitable solvent like hexane to remove the Dowtherm A, and dry under vacuum.

Quantitative Data for Gould-Jacobs Reaction Intermediates [7]

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | C₁₃H₁₀F₃NO₃ | 299.22 | ~90% | 340-341 |

| 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | C₁₁H₆F₃NO₃ | 271.17 | High | >300 |

| 4-Hydroxy-7-(trifluoromethyl)quinoline | C₁₀H₆F₃NO | 229.16 | High | - |

The Doebner-von Miller Reaction (1881)

The Doebner-von Miller reaction is an acid-catalyzed synthesis of quinolines from primary aromatic amines and α,β-unsaturated carbonyl compounds.[8][9] A key feature of this method is that the unsaturated carbonyl compound can be generated in situ from the aldol condensation of two carbonyl compounds (e.g., two aldehydes or an aldehyde and a ketone), a variation known as the Beyer method.[9]

The mechanism is complex and subject to debate but is generally understood to involve the following key steps: 1) Michael addition of the aniline to the α,β-unsaturated carbonyl, 2) subsequent acid-catalyzed cyclization of the resulting adduct, and 3) dehydration and oxidation to form the aromatic quinoline ring.[9][10]

Experimental Protocol: General Procedure

While specific examples for bis(trifluoromethyl)quinolines via this method are less commonly detailed in introductory literature, a general protocol can be outlined. The key is the selection of an appropriate trifluoromethylated α,β-unsaturated carbonyl reactant.

-

Reactant Mixture: In a reaction vessel, combine the substituted aniline (1.0 eq), the α,β-unsaturated trifluoromethyl ketone or aldehyde (1.0-1.2 eq), and an acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid like tin tetrachloride).

-

Heating: Heat the reaction mixture, often to reflux, for several hours to overnight. The reaction is typically exothermic and may require initial cooling.

-

Work-up: After cooling, dilute the reaction mixture with water and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide).

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization.

A study on the condensation of α,β‐unsaturated trifluoromethyl ketones with anilines in trichloroacetic acid (TCA) demonstrated a reversal of the standard regiochemistry, yielding 2‐trifluoromethyl quinolines in moderate to excellent yields.[11]

The Pfitzinger Reaction (1886)

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids by reacting isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[12][13]

The mechanism begins with the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid intermediate.[13] This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine. The reaction concludes with an intramolecular cyclization and dehydration to furnish the final quinoline-4-carboxylic acid product.[12][14]

Experimental Protocol: General Synthesis of Quinoline-4-carboxylic Acids [12]

-

Base Solution: In a round-bottom flask, dissolve a strong base, such as potassium hydroxide (3-5 eq), in ethanol or water.

-

Isatin Addition: Add the isatin derivative (1.0 eq) to the basic solution and stir until it dissolves, indicating the formation of the ring-opened keto-acid.

-

Carbonyl Addition: Gradually add the carbonyl compound (e.g., a trifluoromethyl methyl ketone) (1.1-1.5 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux with continuous stirring for several hours (e.g., 12-24 hours). Monitor the reaction by TLC.

-

Work-up: After completion, cool the mixture to room temperature and pour it into water.

-

Acidification: Carefully acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of ~4-5. The quinoline-4-carboxylic acid product will precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove salts, and dry. The product can be recrystallized if necessary.

Conclusion

The historical synthesis methods, including the Combes, Gould-Jacobs, Doebner-von Miller, and Pfitzinger reactions, have provided the fundamental chemical grammar for constructing the quinoline scaffold. By employing trifluoromethylated building blocks—such as trifluoromethyl-β-diketones, anilines, or carbonyl compounds—these century-old reactions have been successfully adapted to create complex bis(trifluoromethyl)quinolines. This guide serves as a foundational resource, offering the detailed protocols and mechanistic understanding necessary for modern researchers to build upon this rich chemical history in their pursuit of novel pharmaceuticals and advanced materials.

References

- 1. Combes Quinoline Synthesis [drugfuture.com]

- 2. scribd.com [scribd.com]

- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Doebner-Miller Reaction [drugfuture.com]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

The Trifluoromethyl Advantage: A Technical Guide to the Biological Activities of Novel Quinoline Derivatives

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the biological activities of quinoline derivatives containing trifluoromethyl groups. This whitepaper provides an in-depth analysis of the synthesis, anticancer, antimalarial, and neuroprotective properties of these promising compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold has been shown to significantly enhance the pharmacological properties of these derivatives, including metabolic stability and biological efficacy.[1] This guide serves as a critical resource for advancing the research and development of this important class of molecules.

Summary of Biological Activities

Trifluoromethylated quinoline derivatives have demonstrated a broad spectrum of biological activities. In oncology, these compounds have shown potent cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).[2][3] Their mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of key signaling pathways, such as those mediated by receptor tyrosine kinases (RTKs).[2][4]

In the fight against infectious diseases, certain trifluoromethyl-containing quinolines have exhibited significant antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum.[2] These compounds are believed to interfere with essential parasitic processes, including heme detoxification and folate synthesis.[2][4]

Furthermore, emerging research suggests a neuroprotective potential for some quinoline derivatives, attributable to their antioxidant and anti-inflammatory properties.[5][6]

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activities of representative trifluoromethyl-containing quinoline derivatives from various studies.

Table 1: Anticancer Activity of Trifluoromethyl Quinoline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6d | MDA-MB-468 (TNBC) | 4.0 | [2] |

| Compound 6d | MCF7 (Breast Cancer) | 12.0 | [2] |

| Compound 6e | MDA-MB-468 (TNBC) | 20.0 | [2] |

| Compound 6e | MCF7 (Breast Cancer) | 60.0 | [2] |

| DFIQ | A549 (NSCLC) | 4.16 (24h) | [3] |

| DFIQ | A549 (NSCLC) | 2.31 (48h) | [3] |

| Compound 5e | PC3 (Prostate Cancer) | 0.49 | [7] |

| Compound 5e | K562 (Leukemia) | 0.08 | [7] |

| Compound 5e | HeLa (Cervical Cancer) | 0.01 | [7] |

Table 2: Antimalarial Activity of Trifluoromethyl Quinoline Derivatives

| Compound | P. falciparum Strain | IC50 (µg/mL) | Reference |

| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | D10 (Chloroquine-sensitive) | 4.8 | [8] |

| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 (Chloroquine-sensitive) | 5.2 | [8] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of trifluoromethyl quinoline derivatives are underpinned by their modulation of specific cellular signaling pathways.

Anticancer Mechanism: ROS-Induced Apoptosis

Several trifluoromethyl quinoline derivatives exert their anticancer effects by inducing oxidative stress within cancer cells. This leads to the generation of reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death, or apoptosis.[2][3]

References

- 1. Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemijournal.com [chemijournal.com]

- 5. benchchem.com [benchchem.com]

- 6. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with 5,7-bis(trifluoromethyl)-4-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The introduction of trifluoromethyl groups into the quinoline ring system can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. 5,7-bis(trifluoromethyl)-4-chloroquinoline is a key intermediate for the synthesis of a diverse library of 4-substituted quinoline derivatives through nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the two trifluoromethyl groups, coupled with the electron-deficient character of the quinoline ring, renders the C4-position highly susceptible to nucleophilic attack, facilitating the displacement of the chloro substituent.

These application notes provide a comprehensive overview and detailed protocols for conducting SNAr reactions on this compound with various nucleophiles, including amines, thiols, and alcohols.

General Reaction Scheme

The general transformation involves the reaction of this compound with a nucleophile (Nu-H) to yield the corresponding 4-substituted product. The reaction typically proceeds in the presence of a base in a suitable solvent.

Application Notes and Protocols for Suzuki Coupling of 5,7-bis(trifluoromethyl)-4-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 5,7-bis(trifluoromethyl)-4-chloroquinoline. This reaction is a critical transformation for the synthesis of novel substituted quinolines, which are important scaffolds in medicinal chemistry and materials science. The presence of two strongly electron-withdrawing trifluoromethyl groups on the quinoline core significantly influences the reactivity of the C4-Cl bond, necessitating carefully optimized reaction conditions.

Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][2] This methodology is widely employed in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[3][4] The 5,7-bis(trifluoromethyl)quinoline moiety is a key pharmacophore in several biologically active molecules. The Suzuki coupling of the 4-chloro derivative allows for the introduction of various aryl and heteroaryl substituents at this position, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.

The electron-deficient nature of the this compound substrate makes the C4-Cl bond more susceptible to nucleophilic attack, yet challenges can arise from catalyst deactivation or competing side reactions. Therefore, the selection of the appropriate palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound with a generic arylboronic acid is depicted below:

Caption: General Suzuki-Miyaura cross-coupling reaction.

Comparative Data of Suzuki Coupling Protocols for Chloroquinolines and Related Heterocycles

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of related chloro-heterocycles, which can serve as a starting point for optimizing the reaction with this compound.

| Substrate | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloro-8-tosyloxyquinoline | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Dimethoxyethane | Not specified | Not specified | High | [5] |

| 2-Aryl-4-chloro-3-iodoquinolines | Not specified | Not specified | Dioxane/Water | Not specified | Not specified | Not specified | [5] |

| 2-Aryl-6-bromo-4-chloro-8-iodoquinazolines | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/EtOH (3:1) | 100 | 2 | Not specified | [6] |

| 2-Aryl-4-chloro-6-iodoquinazolines | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/Water (3:1) | Reflux | 2 | Not specified | [7] |

| 7-Chloro-4-arylquinazoline | Pd(PPh₃)₄ (2.5) | Na₂CO₃ (3) | DMF/Ethanol | 150 (Microwave) | 3 | High | [8] |

| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | Not specified | 1,4-Dioxane | Not specified (Microwave) | 0.25 | Good to Excellent | [9] |

Detailed Experimental Protocol

This protocol is a generalized procedure based on commonly employed conditions for the Suzuki coupling of electron-deficient chloro-heterocycles. Optimization of specific parameters may be required for different arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, DME, Toluene/Water)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating mantle or microwave reactor

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-